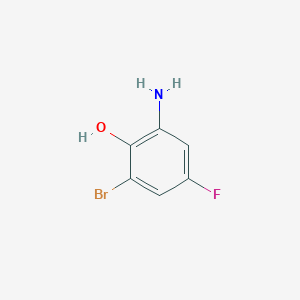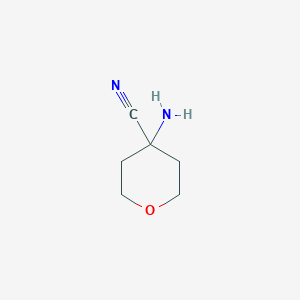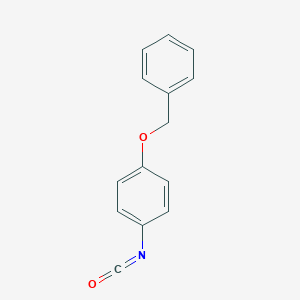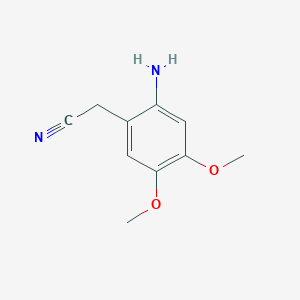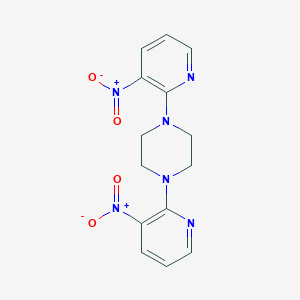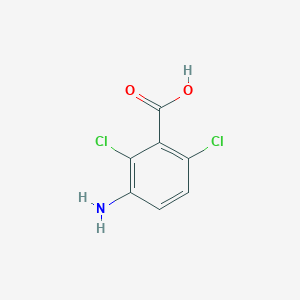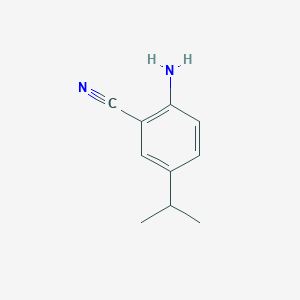
2-Amino-5-isopropylbenzonitrile
Vue d'ensemble
Description
2-Amino-5-isopropylbenzonitrile is a chemical compound with the CAS Number: 549488-76-8. It has a molecular weight of 160.22 . The compound is orange to red-brown in color and can exist in both solid and liquid forms .
Molecular Structure Analysis
The molecular formula of 2-Amino-5-isopropylbenzonitrile is C10H12N2 . The InChI code for the compound is 1S/C10H12N2/c1-7(2)8-3-4-10(12)9(5-8)6-11/h3-5,7H,12H2,1-2H3 .Physical And Chemical Properties Analysis
The compound is stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The physical form of the compound is an orange to red-brown solid or liquid .Applications De Recherche Scientifique
Advances in Amino Acid Research
Biomedical Applications of Chlorogenic Acid (CGA) Chlorogenic Acid (CGA) is a phenolic compound with a wide range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. CGA has shown potential in modulating lipid metabolism and glucose levels, which could be beneficial in treating metabolic disorders such as diabetes and obesity. This highlights the therapeutic potential of CGA and similar compounds in addressing various health conditions, underscoring the importance of further research to optimize their biological and pharmacological effects (Naveed et al., 2018).
Peptide Studies and the Use of TOAC The spin label amino acid TOAC has been employed in peptide studies, offering insights into peptide secondary structure and dynamics. This approach has facilitated the analysis of peptide interactions with membranes and proteins, contributing to a better understanding of biological mechanisms and potential therapeutic applications (Schreier et al., 2012).
Electrochemical Detection of Amino Acids Recent developments in sensors and biosensors for electrochemical detection of amino acids have demonstrated their significance in various fields, including medicine, pharmacy, and environmental monitoring. These advancements highlight the critical role of amino acids in health and disease, as well as the potential for new technologies to improve diagnostic capabilities and therapeutic interventions (Dinu & Apetrei, 2022).
Biosensors for Amino Acid Determination Biosensors for amino acid determination have been developed, offering simple, fast, specific, and highly sensitive methods for detecting amino acids in various samples. These tools are essential for monitoring dietary intake, studying metabolic disorders, and developing new therapeutic approaches (Pundir et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
2-amino-5-propan-2-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-7(2)8-3-4-10(12)9(5-8)6-11/h3-5,7H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUCGGBOPBJYSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610707 | |
| Record name | 2-Amino-5-(propan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-isopropylbenzonitrile | |
CAS RN |
549488-76-8 | |
| Record name | 2-Amino-5-(propan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


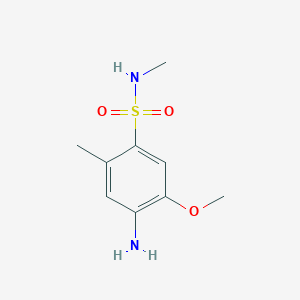
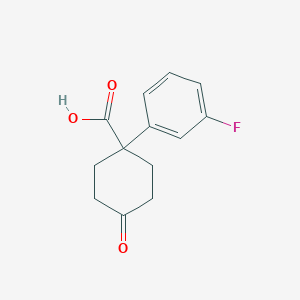
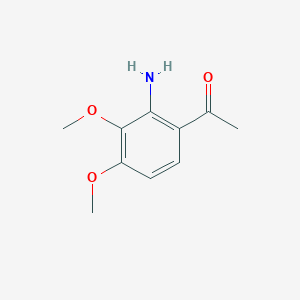
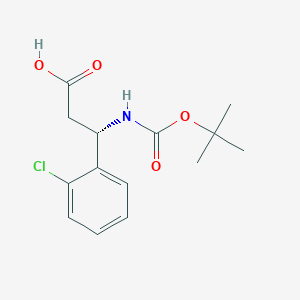
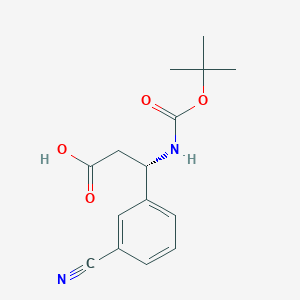
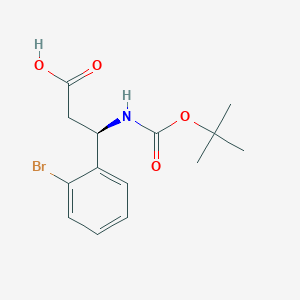
![3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B112693.png)
